molecular formula C19H22N2O3S B11060287 N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B11060287
M. Wt: 358.5 g/mol
InChI Key: YOBSDKCIDUCYSX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide is a compound with a complex name, but its structure reveals interesting features. The five-membered pyrrolidine ring, present in this molecule, is widely used by medicinal chemists due to its versatility. Here are some key points about this compound:

    Structure: The compound consists of a pyrrolidine ring (a nitrogen-containing five-membered ring) attached to a benzene ring via a carbonyl group and a sulfonamide moiety.

    Pharmacophore Space: The sp³-hybridization of the pyrrolidine ring allows efficient exploration of pharmacophore space.

    Stereochemistry: The stereogenic carbons in the pyrrolidine ring influence the biological profile of drug candidates.

Preparation Methods

Synthetic Routes:

    Ring Construction: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. Reaction conditions vary, but common methods include cyclization using reagents like sodium hydride or base-promoted intramolecular reactions.

    Functionalization of Preformed Pyrrolidine Rings: For example, proline derivatives can be modified to introduce the desired substituents.

Industrial Production:

Information on industrial-scale production methods for this specific compound is limited. the synthetic strategies mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

    Reactivity: N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Specific reagents depend on the desired transformation. For example, oxidation might involve oxidants like potassium permanganate or chromic acid.

    Major Products: The products formed from these reactions will vary based on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential interactions with biological targets.

    Chemistry: Researchers might explore its reactivity in synthetic transformations.

    Biology: Investigating its effects on cellular processes or receptors.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains to be elucidated, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to understand its effects fully.

Comparison with Similar Compounds

While detailed information on similar compounds is scarce, N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide’s uniqueness lies in its combination of the pyrrolidine ring, carbonyl group, and sulfonamide functionality.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-20(2)25(23,24)18-10-8-16(9-11-18)19(22)21-13-12-17(14-21)15-6-4-3-5-7-15/h3-11,17H,12-14H2,1-2H3

InChI Key

YOBSDKCIDUCYSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

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